1-Phenyl-3-(3-phenylpropyl)urea
Overview
Description
1-Phenyl-3-(3-phenylpropyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group attached to the nitrogen atom of the urea moiety and a 3-phenylpropyl group attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(3-phenylpropyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of phenyl isocyanate with 3-phenylpropylamine in an organic solvent under controlled temperature conditions . Another approach is the reaction of aniline hydrochloride with urea in an aqueous solution, followed by crystallization and purification steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using environmentally friendly and cost-effective methods. The use of water as a solvent and the avoidance of hazardous reagents like phosgene are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(3-phenylpropyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include various substituted urea derivatives, amines, and oxidized urea compounds .
Scientific Research Applications
1-Phenyl-3-(3-phenylpropyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets. For instance, as a cardiac myosin ATPase activator, it binds to the myosin ATPase enzyme, enhancing its activity and improving cardiac muscle contraction . The compound’s structure allows it to selectively target cardiac myosin over other types of myosin, making it a promising therapeutic agent for heart failure .
Comparison with Similar Compounds
1-Phenyl-3-(3-phenylpropyl)urea can be compared with other urea derivatives such as:
1-Phenethyl-3-(3-phenylpropyl)urea: This compound has similar cardiac myosin ATPase activation properties but differs in the substitution pattern on the nitrogen atom.
1-Benzyl-3-(3-phenylpropyl)urea: Another derivative with significant cardiac myosin ATPase activation, but with a benzyl group instead of a phenyl group.
1-(3-Phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)methylurea: This compound has a tetrahydropyran-4-yl moiety, which enhances its activity as a cardiac myosin ATPase activator.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-phenyl-3-(3-phenylpropyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWYHHOEZMXBEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299673 | |
Record name | 1-phenyl-3-(3-phenylpropyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70622-91-2 | |
Record name | NSC131954 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-phenyl-3-(3-phenylpropyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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